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Compound of Interest

4-iodo-6-methyl-2H-indazole-3-
Compound Name:

carbaldehyde
CAS No.: 885522-34-9
Cat. No.: B1613912

Get Quote

Executive Summary & Pharmacophore Context

Indazole aldehydes are critical intermediates in the synthesis of kinase inhibitors (e.g., Axitinib,
Pazopanib analogs). The position of the formyl group (~CHO) on the indazole scaffold
significantly alters the carbonyl (

) stretching frequency due to varying degrees of conjugation and mesomeric effects from the
nitrogen-rich heterocycle.

This guide focuses on distinguishing the 3-formyl isomer (directly attached to the pyrazole ring)
from benzene-ring isomers (4-, 5-, 6-, 7-formyl) and standard aromatic aldehydes using FTIR

spectroscopy.

Mechanistic Insight: The Electronic Landscape

The vibrational frequency of the carbonyl group is dictated by bond order, which is reduced by
conjugation (resonance) and hydrogen bonding.
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e The 3-Position Anomaly: In 1H-indazole-3-carboxaldehyde, the carbonyl carbon is directly
attached to the electron-rich pyrazole ring. The lone pair on the

nitrogen participates in the aromatic system, creating a strong mesomeric (+M) effect that
pushes electron density into the carbonyl anti-bonding orbital. This weakens the

bond, causing a Red Shift (lower wavenumber) compared to standard benzaldehyde.

e The Benzene-Ring Isomers (4, 5, 6, 7): When the aldehyde is on the benzene ring, the
pyrazole moiety acts merely as a fused substituent. The resonance interaction is less direct
than at the 3-position, resulting in absorption frequencies closer to typical aromatic
aldehydes.

e Hydrogen Bonding: The

proton in 1H-indazoles can act as a hydrogen bond donor. In the solid state (KBr/ATR),
intermolecular H-bonding with the carbonyl oxygen further lowers the frequency.
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Caption: Electronic delocalization pathway showing why C3-substitution results in a stronger
red shift compared to C5-substitution.

Comparative Data Analysis

The following table synthesizes experimental data for indazole aldehydes against standard
benchmarks.
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Cc=0
Electronic
Compound Structure Type Frequency ( . Data Source
Driver
, cm™?)
) Strong +M from
1H-Indazole-3- Heteroaromatic )
] 1670 — 1675 Pyrazole ring; H-  [1][2]
carboxaldehyde (Pyrazole-linked) ]
bonding
F-atom induction
5-Fluoro-1H- Substituted 3- (-1) opposes
_ 1683 [2]
indazole-3-CHO CHO resonance
slightly
6-Fluoro-1H- Substituted 3- Positional
_ 1695 _ [2]
indazole-3-CHO CHO electronic effect
) Baseline
Carbocyclic )
Benzaldehyde ] 1703 -1705 aromatic [3]
Aromatic _ _
conjugation
) Very Strong +M
Indole-3- Heteroaromatic
) 1640 — 1660 from Indole [4]
carboxaldehyde (Pyrrole-linked) )
Nitrogen
Aliphatic ) No resonance
Non-conjugated 1730 -1740 ) [3]
Aldehyde (Induction only)

Key Diagnostic Rule:

: Likely 3-formyl indazole (or indole).

o If

. Likely benzene-ring substituted (4, 5, 6, 7-formyl) or electron-withdrawing group present.

Experimental Protocol: Validated Acquisition

To ensure reproducibility and distinguish these subtle shifts, follow this self-validating protocol.
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Method A: Attenuated Total Reflectance (ATR) -
Recommended

ATR is preferred for solid indazoles as it minimizes sample preparation artifacts (e.g., moisture
in KBr).

o Crystal Contact: Place ~2 mg of solid indazole aldehyde on the Diamond/ZnSe crystal.

o Compression: Apply high pressure using the anvil clamp. Validation: Ensure the "contact
gauge" on software reads >80%. Poor contact yields noisy peaks.

e Parameters:
o Resolution: 2 cm~* (Critical for resolving multiplets).
o Scans: 32 minimum.
o Range: 4000-600 cm™1.

o Background: Collect air background immediately before sample.

Method B: Solution Phase (DCM/CHCIs)

Use this to remove Hydrogen Bonding effects.

e Dissolve 5 mg compound in 1 mL dry

 Inject into a sealed liquid IR cell (CaF2 windows).

o Result: Expect a Blue Shift (shift to higher wavenumber, e.g., +10-15 cm~1) compared to
solid state, as intermolecular H-bonds are broken.

Diagnostic Workflow
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Unknown Indazole Aldehyde Sample

Acquire FTIR (ATR Mode)

o (Not Aldehyde)

Check C-H Fermi Resonance
(2700-2850 cm~1)

Is Doublet Present?

Analyze C=0 Peak Position

<1680 > 1690

Peak ~1670-1675 cm™! Peak ~1690-1710 cm™!

Likely 3-Formyl Isomer Likely 4,5,6,7-Formyl Isomer
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Caption: Decision tree for assigning regioisomers based on carbonyl stretching frequency.
Troubleshooting & Validation
e The "Fermi Resonance" Check: All aldehydes must show two weak

stretching bands at ~2720 cm~! and ~2820 cm™1. If these are absent, the peak at 1670 cm™1
may be an Amide | band or

stretch, not an aldehyde.
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o Water Contamination: Indazoles are hygroscopic. A broad hump at 3300-3400 cm~! indicates
water, which can broaden the carbonyl peak. Dry sample in a vacuum oven at 40°C for 2
hours if observed.

 Differentiation from Ketones: Indazole-3-ketones (e.g., 3-acetylindazole) absorb at slightly
lower frequencies than aldehydes due to the hyperconjugation of the methyl group, but the
lack of the 2720 cm~! Fermi doublet is the definitive differentiator.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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